molecular formula C11H12N2O B1363662 5-Methoxy-2-(1H-pyrrol-1-yl)aniline CAS No. 59194-26-2

5-Methoxy-2-(1H-pyrrol-1-yl)aniline

Cat. No.: B1363662
CAS No.: 59194-26-2
M. Wt: 188.23 g/mol
InChI Key: LKSVZBCORDEARF-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C11H12N2O. It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with a pyrrole ring and an aniline group. This compound is primarily used in research settings and has various applications in chemistry and biology .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and reduced amine derivatives .

Scientific Research Applications

5-Methoxy-2-(1H-pyrrol-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(1H-pyrrol-1-yl)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

5-Methoxy-2-(1H-pyrrol-1-yl)aniline, with the molecular formula C₁₁H₁₂N₂O, has garnered attention in recent research for its significant biological activities, particularly in the context of cancer therapeutics and DNA repair mechanisms. This compound is characterized by a methoxy group at the 5-position and a pyrrole ring at the 2-position of an aniline structure, which contributes to its unique chemical properties and potential therapeutic applications.

Research indicates that this compound plays a crucial role in inhibiting RAD51-mediated D-loop formation. This process is vital for homologous recombination repair of DNA, which is essential for maintaining genomic stability. The compound has been shown to have an IC₅₀ value of approximately 21.3 μM , indicating its potency in blocking this pathway without disrupting RAD51's ability to bind to single-stranded DNA . This selective inhibition suggests that this compound could be leveraged as a therapeutic agent to enhance DNA damage response in cancer treatment.

Structural Similarities and SAR

The structure-activity relationship (SAR) studies reveal that compounds with structural similarities to this compound may exhibit varying biological activities due to differences in substituents on the aromatic ring or modifications on the pyrrole structure. Notable compounds with similar structures include:

Compound NameCAS NumberSimilarity Index
1-(4-Methoxyphenyl)-1H-pyrrole5145-71-10.93
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline20440-94-20.89
5-Chloro-2-(1H-pyrrol-1-yl)anilineNot specified0.89
5-Methyl-2-(1H-pyrrol-1-yl)anilineNot specified0.89
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline122833-04-90.83

These compounds vary primarily by their functional groups, which can significantly influence their biological activity and chemical reactivity .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole-based compounds, including this compound. For instance, the compound's ability to inhibit RAD51 has been linked to enhanced sensitivity of cancer cells to DNA-damaging agents, suggesting its potential use in combination therapies .

In a comparative study involving various pyrrole derivatives, it was found that modifications on the pyrrole nitrogen could lead to substantial changes in biological activity, emphasizing the importance of structural optimization in drug development .

Future Directions

The unique mechanism of action of this compound presents opportunities for further research into its potential applications in cancer therapy. Future studies should focus on:

  • In vivo efficacy : Investigating the therapeutic effects of this compound in animal models.
  • Toxicology : Assessing any potential toxic effects associated with long-term use.
  • Combination therapies : Evaluating its effectiveness when combined with other chemotherapeutic agents.

Properties

IUPAC Name

5-methoxy-2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSVZBCORDEARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377439
Record name 5-Methoxy-2-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59194-26-2
Record name 5-Methoxy-2-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59194-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 33.5 g (0.154 mole) of 1-(4-methoxy-2-nitrophenyl)pyrrole in 684 ml. of tetrahydrofuran and 340 ml. of water is treated according to the manipulative procedure described in Example 13(b) to give 1-(2-amino-4-methoxyphenyl)pyrrole, m.p. 42°-43° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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